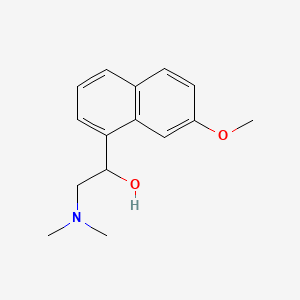

alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol is an organic compound that belongs to the class of naphthalenemethanols. This compound is characterized by the presence of a dimethylaminomethyl group and a methoxy group attached to a naphthalene ring. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

The synthesis of alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol typically involves the Mannich reaction, which is a three-component organic reaction. This reaction involves the amino alkylation of an acidic proton next to a carbonyl functional group by formaldehyde and a primary or secondary amine . The reaction conditions often include the use of formaldehyde, dimethylamine, and a suitable solvent under controlled temperature and pH conditions .

化学反応の分析

Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into naphthalenemethanol derivatives.

Substitution: It can undergo substitution reactions, particularly nucleophilic substitutions, to form various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

作用機序

The mechanism of action of alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .

類似化合物との比較

Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol can be compared with other similar compounds, such as:

Benzimidazole derivatives: These compounds also possess a methoxy group and exhibit similar biological activities.

Alpha-amino acids: These compounds share structural similarities and are used in various biological and industrial applications.

The uniqueness of this compound lies in its specific structural features and the diverse range of applications it offers.

生物活性

Alpha-(Dimethylaminomethyl)-7-methoxy-1-naphthalenemethanol, a compound derived from naphthalene, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, immunosuppressive, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a naphthalene backbone with a methanol group and a dimethylaminomethyl substituent. Its chemical formula is C13H17NO, which contributes to its biological interactions.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα. The compound was tested on peripheral blood mononuclear cells (PBMCs), showing a reduction in cytokine production with an IC50 value indicative of its potency as an anti-inflammatory agent .

2. Immunosuppressive Effects

In vivo experiments involving murine models have shown that this compound can modulate immune responses effectively. It was administered orally before the induction of inflammation using lipopolysaccharide (LPS), leading to a marked decrease in inflammatory markers in serum samples. The immunosuppressive effects were quantified through ELISA assays, confirming the compound's potential as a therapeutic agent in conditions characterized by excessive inflammation .

3. Antiviral Properties

Preliminary studies suggest that this compound may inhibit viral replication mechanisms. It has been noted for its potential role as an inhibitor of viral reverse transcriptase, which is crucial for the lifecycle of retroviruses such as HIV . This property positions it as a candidate for further investigation in antiviral drug development.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental setups:

- Case Study 1 : A study conducted on LPS-induced inflammation in BALB/c mice showed that administration of the compound significantly reduced the levels of inflammatory mediators compared to controls. The results indicated a protective effect against systemic inflammation, suggesting its utility in clinical settings for inflammatory diseases .

- Case Study 2 : In vitro assays using human cell lines demonstrated that treatment with this compound led to decreased cell viability in cancer cell lines, indicating potential antitumor effects. The mechanism appears to involve apoptosis induction, warranting further exploration into its anticancer properties .

Data Tables

特性

分子式 |

C15H19NO2 |

|---|---|

分子量 |

245.32 g/mol |

IUPAC名 |

2-(dimethylamino)-1-(7-methoxynaphthalen-1-yl)ethanol |

InChI |

InChI=1S/C15H19NO2/c1-16(2)10-15(17)13-6-4-5-11-7-8-12(18-3)9-14(11)13/h4-9,15,17H,10H2,1-3H3 |

InChIキー |

PGWDQDQQJYYGOD-UHFFFAOYSA-N |

正規SMILES |

CN(C)CC(C1=CC=CC2=C1C=C(C=C2)OC)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。